molecular formula C7H11N3O B2966759 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202327-54-4

3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2966759
CAS No.: 2202327-54-4
M. Wt: 153.185
InChI Key: LQOVMNIIOOASMX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical reagent featuring the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry and drug discovery. The 1,2,4-triazole core is recognized for its significant pharmacological potential and is a key component in numerous therapeutic agents due to its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . This specific derivative is substituted with a cyclopropyl group and methyl substituents, which can be strategically explored to modulate the compound's lipophilicity, metabolic stability, and overall binding affinity in biological systems. Researchers can utilize this compound as a versatile building block for the synthesis of novel molecular hybrids or as a core scaffold for developing new bioactive molecules. The 1,2,4-triazole class has demonstrated a broad spectrum of biological activities, including promising antibacterial properties, particularly against Gram-positive pathogens such as Staphylococcus aureus . Structure-Activity Relationship (SAR) studies suggest that the nature of the substituent at the third position of the triazole ring, such as the cyclopropyl group in this molecule, is a critical factor for enhancing biological activity . Furthermore, triazole derivatives are extensively investigated for their antifungal and anticancer potential, often acting through mechanisms like enzyme inhibition . This reagent is provided For Research Use Only and is intended solely for laboratory investigation and development purposes.

Properties

IUPAC Name

5-cyclopropyl-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-6(5-3-4-5)8-10(2)7(9)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOVMNIIOOASMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with a suitable diazotizing agent, followed by cyclization with a hydrazine derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The triazole ring undergoes alkylation and acylation at nitrogen atoms due to its nucleophilic character. Key reactions include:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms acylated products. For example, acetylation with acetic anhydride under reflux produces 1-acetyl derivatives .

Example Reaction Pathway

3 Cyclopropyl 1 4 dimethyl triazolone+Ac2Oreflux 1 h1 Acetyl derivative[3]\text{3 Cyclopropyl 1 4 dimethyl triazolone}+\text{Ac}_2\text{O}\xrightarrow{\text{reflux 1 h}}\text{1 Acetyl derivative}\quad[3]

Oxidation and Reduction

The compound’s stability under redox conditions allows for selective modifications:

  • Oxidation : Reacts with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane to form N-oxides or hydroxylated derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bond, yielding dihydrotriazoles.

Reaction Conditions Table

Reaction TypeReagents/ConditionsProductYieldSource
OxidationmCPBA, CH₂Cl₂, 25°C, 4 hN-Oxide derivative75–85%
ReductionH₂ (1 atm), Pd/C, EtOH, 50°C4,5-Dihydrotriazole90%

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitutions, particularly at the C-3 position:

  • Cyclopropyl Group Replacement : Reacts with amines (e.g., aniline) in ethanol under reflux to form 3-aryl/alkylamino derivatives .

  • Halogenation : Chlorination with SOCl₂ yields 3-chloro intermediates, which further react with nucleophiles.

Mechanistic Insight
The cyclopropyl group’s steric and electronic effects direct regioselectivity during substitution. For instance, reactions with phenyl isocyanate form urea-linked hybrids:

Triazolone+PhNCOCH Cl rtUrea derivative[5]\text{Triazolone}+\text{PhNCO}\xrightarrow{\text{CH Cl rt}}\text{Urea derivative}\quad[5]

Cyclization and Ring-Opening

The compound serves as a precursor for heterocyclic expansions:

  • Triazoloquinazoline Formation : Acid-catalyzed cyclization with carbonyl compounds (e.g., benzaldehyde) generates fused triazoloquinazoline systems .

  • Ring-Opening : Hydrolysis under acidic conditions (HCl/H₂O) cleaves the triazole ring, producing hydrazine derivatives.

Key Data

  • Cyclization Yield : ~90% using acetic acid as a catalyst .

  • Hydrolysis Product : Hydrazine-carboxamide (confirmed via NMR and LC-MS).

Metal Chelation and Coordination

The triazole’s nitrogen atoms coordinate with transition metals, enabling applications in catalysis:

  • Cu(II) Complexation : Forms stable complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis and ESR spectroscopy .

  • Fe(III) Interaction : Exhibits moderate chelation activity (IC₅₀ = 28 µM) in ferrozine assays, suggesting antioxidant potential .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions introduce aryl/alkenyl groups:

  • Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to afford biaryl derivatives.

  • Heck Reaction : Alkenylation with styrenes forms conjugated triazole-alkene hybrids.

Scientific Research Applications

3-Cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a 1,2,4-triazole compound, a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These triazoles are known for diverse biological activities, including antibacterial and antifungal properties, making them applicable in medicinal chemistry .

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C7H11N3OC_7H_{11}N_3O
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 2202327-54-4

Applications in Medicinal Chemistry

This compound is utilized as a precursor in synthesizing derivatives with pharmacological activity because its structural features facilitate interactions with biological targets. Research indicates that these compounds may inhibit certain enzymes or modulate receptor activity through competitive inhibition or allosteric modulation, making them useful in developing new therapeutic agents.

Antistaphylococcal Activity

Triazole derivatives, including those structurally related to this compound, exhibit antibacterial activity against Staphylococcus aureus .

  • Cycloalkyl-substituted compounds have shown high antibacterial effects, with some having MICs (minimum inhibitory concentrations) in the range of 10.1–438.0 μM and MBCs (minimum bactericidal concentrations) of 20.2–438.0 μM .
  • Specific compounds, such as 2.17 and 2.18 , have shown the highest antistaphylococcal activity, with MICs of 10.1–10.6 μM and MBCs of 20.2–21.2 μM, closely approaching the effect of the reference drug "Ciprofloxacin" .
  • The introduction of a cyclopropane fragment at the third position of the triazole fragment in 2-(1H-1,2,4-triazol-5-yl)aniline leads to antibacterial effects against S. aureus .

ESKAPE Pathogens

Mechanism of Action

The mechanism by which 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) pKa (Non-Aqueous Solvents) Key Structural Features
3-Cyclopropyl-1,4-dimethyl derivative 3-Cyclopropyl, 1,4-Me 8.2–9.5 (tert-BuOH) High lipophilicity; moderate acidity
3-Phenyl-4-acetyl derivative 3-Ph, 4-Acetyl 7.8–8.9 (iPrOH) Enhanced π-π interactions
3-Ethyl-4-(4-nitrobenzylidene) 3-Et, 4-Nitroaryl 6.5–7.3 (DMF) Electron-withdrawing groups lower pKa
Carfentrazone-ethyl (Herbicide) 3-(2,4-DCl-Ph), 4-Ethoxy N/A High herbicidal activity
  • Cyclopropyl vs. However, aryl substituents (e.g., phenyl or nitrobenzylidene) enhance π-π stacking and electronic effects, lowering pKa values due to electron-withdrawing properties .
  • Methyl vs. Acetyl Groups : Methyl substituents at positions 1 and 4 increase lipophilicity, whereas acetyl groups (e.g., in 4-acetyl derivatives) may enhance hydrogen-bonding capacity and solubility .

Biological Activity

3-Cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopropyl group and two methyl groups on the triazole ring. Its synthesis often involves reactions with hydrazines and carbonyl compounds, leading to various derivatives that exhibit significant pharmacological properties.

  • Molecular Formula : C₉H₁₂N₄O
  • Molecular Weight : 168.21 g/mol
  • Structure : The compound features a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound and its derivatives can exhibit various biological activities:

Antimicrobial Activity

Triazoles are well-known for their antifungal and antibacterial properties . Compounds within this class have been shown to inhibit the growth of several pathogenic microorganisms. For instance, derivatives of triazoles have been evaluated for their activity against fungal strains such as Candida and Aspergillus species.

Anticancer Activity

Preliminary studies suggest that some derivatives of this compound may possess cytotoxic effects against cancer cell lines. A study evaluated similar triazole derivatives against human tumor cell lines (RKO, PC-3, HeLa) and found IC₅₀ values ranging from 49.79 µM to 113.70 µM, indicating potential for further exploration in cancer therapy .

CompoundCell LineIC₅₀ (µM)
3-Cyclopropyl DerivativeRKO60.70
3-Cyclopropyl DerivativePC-349.79
3-Cyclopropyl DerivativeHeLa78.72

Enzyme Inhibition

The mechanism of action for triazole compounds often involves inhibition of specific enzymes or modulation of receptor activity. These compounds may act through competitive inhibition or allosteric modulation of enzymes critical for cellular metabolism or signaling pathways.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Reaction with Hydrazines : Utilizing appropriate hydrazines with carbonyl compounds in the presence of acid catalysts.
  • Oxidation Reactions : Employing dichloromethane as a solvent and using oxidizing agents like 3-chloroperoxybenzoic acid.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • A study reported that certain pyrazole derivatives exhibited significant antioxidant activity alongside cytotoxicity against tumor cells . The structural similarities between these pyrazoles and triazoles suggest potential cross-reactivity in biological systems.

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

The compound is synthesized via Schiff base formation. The core triazolone structure is prepared by reacting 3-cyclopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes (e.g., 4-nitrofuran-2-carboxaldehyde) under reflux in ethanol, followed by acetylation using acetic anhydride to introduce the methyl group at position 1. Characterization is performed via IR, NMR, and elemental analysis to confirm structural integrity . Similar derivatives are synthesized using triethylamine as a base and non-aqueous solvents to control reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH/OH stretches) using B3LYP/6-311G(d,p)-calculated frequencies adjusted by scaling factors .
  • NMR Spectroscopy : ¹H and ¹³C NMR chemical shifts are computed via the GIAO method (Gaussian 09W) and validated against experimental data. Discrepancies >0.5 ppm warrant conformational reanalysis .
  • UV-Vis : Electronic transitions (e.g., π→π*, n→π*) are modeled using TD-DFT in ethanol solvent .

Q. What biological activities are reported for triazol-5-one derivatives?

Derivatives exhibit antioxidant, antitumor, and antifungal activities. Antioxidant potential is assessed via DPPH/ABTS radical scavenging assays (IC₅₀ values compared to ascorbic acid) . Antitumor activity is screened against cell lines (e.g., MCF-7) using MTT assays, with substituents like nitro groups enhancing efficacy .

Q. How does solubility impact experimental design for this compound?

Due to low aqueous solubility, non-aqueous solvents (isopropyl alcohol, acetonitrile) are used for reactions and titrations. Potentiometric pKa determination requires tetrabutylammonium hydroxide (TBAH) in anhydrous conditions to avoid hydrolysis .

Q. How is the acidity of triazol-5-one derivatives quantified?

Acidity constants (pKa) are measured via potentiometric titration in solvents like DMF or tert-butyl alcohol. Half-neutralization potentials are plotted against TBAH volume, with regression analysis (SigmaPlot) to calculate pKa values (~3.5–5.0 for triazolones) .

Advanced Research Questions

Q. What computational methods optimize the electronic and geometric properties of this compound?

Density Functional Theory (B3LYP) and Hartree-Fock (HF) methods with 6-311G(d,p) basis sets are used for geometry optimization. HOMO-LUMO energies, dipole moments, and Mulliken charges predict reactivity. Thermodynamic parameters (ΔH, ΔG) are derived from vibrational frequencies .

Q. How are discrepancies between theoretical and experimental NMR/IR data resolved?

Deviations arise from solvent effects (gas-phase vs. ethanol) and basis set limitations. For NMR, linear regression (δ_exp = a + b·δ_calc) corrects systematic errors. IR scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental anharmonic vibrations .

Q. How do substituents influence structure-activity relationships (SAR)?

Electron-withdrawing groups (e.g., nitro, acetyl) enhance antioxidant activity by stabilizing radical intermediates. Cyclopropyl rings increase steric hindrance, reducing metabolic degradation but limiting solubility. Substituent positioning (para vs. meta) alters electronic delocalization, affecting bioactivity .

Q. What methodologies assess thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) coupled with FTIR-MS identifies gaseous decomposition products (e.g., CO₂, NOₓ). ReaxFF molecular dynamics simulate bond cleavage sequences, revealing activation energies (~150–200 kJ/mol) for nitro group fragmentation .

Q. Can this compound be applied in analytical chemistry?

Derivatives like 3-ethyl-4-(p-chlorobenzylidenamino)-triazol-5-one act as precipitants for chromium speciation. Coprecipitation at pH 4–6 selectively isolates Cr(III), with UV-Vis quantification at 540 nm .

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